(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine
Description
Significance of Chiral Amines in Synthetic Organic Chemistry
Chiral amines are organic compounds containing a nitrogen atom bonded to four different substituents, resulting in non-superimposable mirror images known as enantiomers. Their importance in synthetic organic chemistry is multifaceted and indispensable.
Chiral amines are fundamental components in the synthesis of a vast number of biologically active molecules and complex natural products. researchgate.net They serve as versatile intermediates, providing a stereochemically defined center from which further molecular complexity can be built. This approach is crucial in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is often directly linked to biological activity. enamine.netalliedmarketresearch.comindustryarc.com Furthermore, chiral amines are frequently employed as chiral auxiliaries. In this role, a single enantiomer of a chiral amine is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, inducing stereoselectivity and allowing for the formation of a desired enantiomer of the product. yale.edu After the reaction, the auxiliary can be cleaved and recycled.
The demand for enantiomerically pure or enriched amine structures has grown significantly in recent decades. researchgate.netresearchgate.net This is largely driven by the recognition that different enantiomers of a chiral molecule can have vastly different biological effects. enamine.net In the context of pharmaceuticals, one enantiomer may be therapeutically active while the other is inactive or, in some cases, may cause undesirable side effects. yale.edu Consequently, regulatory bodies often require the development of single-enantiomer drugs. This has spurred extensive research into methods for the asymmetric synthesis of chiral amines, including catalytic asymmetric hydrogenation and the use of chiral reagents. yale.eduresearchgate.netacs.org The global market for amines reflects their widespread use, with significant growth projected in the pharmaceutical and agricultural sectors. alliedmarketresearch.comindustryarc.comfuturemarketinsights.comgrandviewresearch.comfortunebusinessinsights.com
The Strategic Importance of Fluorine in Organic Synthesis
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.govyoutube.com The unique properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. numberanalytics.comtandfonline.com
The substitution of hydrogen with fluorine can lead to profound changes in a molecule's properties. researchgate.net These modifications are often beneficial for the development of new drugs and advanced materials. nih.gov Some of the key impacts of fluorination are summarized in the table below.
| Property Affected | Impact of Fluorination |
| Metabolic Stability | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug. nih.govtandfonline.com |
| Lipophilicity | Fluorination generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. youtube.comnih.govacs.orgnih.gov |
| pKa | The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, such as amines. nih.govresearchgate.net This can influence a molecule's ionization state at physiological pH, affecting its solubility and interactions with biological targets. researchgate.net |
| Binding Affinity | Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. tandfonline.com |
| Conformation | The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for its interaction with a biological receptor. acs.org |
These effects are not always predictable and can be highly dependent on the specific position and number of fluorine atoms within the molecule. nih.gov
Overview of (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine in Contemporary Chemical Research
This compound is a chiral, fluorinated amine that has found utility as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. Its structure combines a stereochemically defined benzylic amine with a fluorine-substituted aromatic ring, making it a valuable synthon for introducing these key features into a target molecule.
Below are some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 75-77 °C at 12 mmHg |
| CAS Number | 144951-87-9 |
Research involving this compound and structurally related compounds has appeared in various contexts, including the development of novel therapeutic agents. For instance, derivatives of this and similar fluorinated phenylethylamines have been investigated for their potential in treating a range of conditions. The (S)-enantiomer is often specifically chosen to achieve the desired stereochemistry for optimal interaction with a biological target. Its use in the synthesis of bioactive compounds highlights the practical application of the principles discussed in the preceding sections, where the combination of chirality and fluorination is strategically employed to create molecules with tailored properties. For example, related structures have been explored in the development of KCNQ2 potassium channel openers for neuropathic pain and in the synthesis of HDAC inhibitors for cancer therapy. nih.govnih.gov
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHQNPXQYYTODW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654571 | |
| Record name | (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212121-08-8 | |
| Record name | (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving S N 1 2 Fluorophenyl Ethyl Methylamine and Its Analogues
Reaction Pathway Elucidation
The formation of (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine typically proceeds via the asymmetric reductive amination of 2-fluoroacetophenone (B1329501) with methylamine (B109427). This process involves the formation of key intermediates and transition states that dictate the stereochemical outcome of the reaction.
Intermediates and Transition States in Formation Reactions
The reductive amination of a ketone with an amine to form a chiral amine is a well-established synthetic route. The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, leading to the formation of a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine or iminium ion. The subsequent reduction of this C=N double bond yields the final amine product.
Computational studies, particularly Density Functional Theory (DFT) calculations on analogous systems such as the iridium-catalyzed reductive amination of acetophenone (B1666503) with methylamine, provide valuable insights into the transition states. nih.gov In such catalytic systems, the reaction pathway involves the coordination of the amine to the metal catalyst, followed by the activation of hydrogen. The imine substrate then coordinates to the metal hydride complex, leading to the hydride transfer and formation of the amine product. The transition state for the hydride transfer step is crucial for determining the stereoselectivity of the reaction. The facial selectivity of the hydride attack on the imine is influenced by the steric and electronic properties of the chiral ligand coordinated to the metal center.
In the context of forming this compound, the key intermediates are the hemiaminal formed from 2-fluoroacetophenone and methylamine, and the subsequent N-(1-(2-fluorophenyl)ethylidene)methanamine (the imine). The transition state for the reduction of this imine will determine the final (S)-configuration at the chiral center. The fluorine atom at the ortho position of the phenyl ring can influence the stability and reactivity of these intermediates and transition states through both steric and electronic effects.
| Intermediate/Transition State | Description |
| Hemiaminal | Formed from the reaction of 2-fluoroacetophenone and methylamine. |
| Imine | Formed by the dehydration of the hemiaminal intermediate. |
| Metal-Hydride-Imine Complex | A key intermediate in catalyzed reactions prior to hydride transfer. |
| Hydride Transfer Transition State | The critical transition state that determines the stereochemistry of the final product. |
Role of Catalysts in Stereochemical Outcome
The stereochemical outcome of the reductive amination is critically dependent on the catalyst employed. Both transition-metal catalysts and biocatalysts have been effectively utilized to achieve high enantioselectivity in the synthesis of chiral amines.
Transition-Metal Catalysis: Chiral iridium complexes, particularly those with phosphoramidite (B1245037) ligands, have demonstrated high efficiency and enantioselectivity in the direct asymmetric reductive amination of ketones. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the imine intermediate. The steric bulk and electronic properties of the ligand are fine-tuned to maximize the energy difference between the transition states leading to the (S) and (R) enantiomers, thus favoring the formation of the desired (S)-product. For instance, in iridium-catalyzed reactions, hydrogen bonding between the amine and the chiral ligand can play a significant role in stabilizing the transition state that leads to the major enantiomer. nih.gov
Biocatalysis: Reductive aminase (RedAm) enzymes from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones. researchgate.netwhiterose.ac.uk These enzymes provide a highly selective and environmentally benign alternative to metal catalysts. The stereochemical outcome is determined by the specific binding of the substrate in the active site of the enzyme. The enzyme's active site is a precisely arranged three-dimensional pocket that orients the imine intermediate in a way that the hydride transfer from the cofactor (typically NADPH) occurs stereospecifically. By modifying residues within the substrate and cofactor binding pockets, the stereocontrol of these enzymes can be further improved. rsc.org For α-fluoroacetophenones, reductive aminases have been shown to produce β-fluoro primary or secondary amines with high conversion rates and excellent enantiomeric excess (ee). researchgate.netwhiterose.ac.uk
| Catalyst Type | Mechanism of Stereocontrol | Key Features |
| Chiral Iridium Complexes | Chiral ligands create a sterically and electronically biased environment, directing hydride transfer. nih.gov | High activity and enantioselectivity; tunable ligands. |
| Reductive Aminases (RedAms) | The enzyme's active site pre-organizes the substrate for stereospecific hydride transfer from a cofactor. researchgate.netwhiterose.ac.uk | High stereoselectivity; mild reaction conditions; environmentally friendly. |
Reaction Kinetics and Thermodynamics
The efficiency of the synthesis of this compound is also governed by the kinetics and thermodynamics of the involved reactions. Understanding the rate-determining steps is crucial for process optimization.
Rate-Determining Steps in Amination and Fluorination Processes
Amination: In the context of reductive amination of ketones, the formation of the imine intermediate is often considered the rate-determining step, especially when compared to the subsequent rapid reduction of the imine. scispace.com The rate of imine formation is influenced by several factors, including the reactivity of the ketone and the amine, the pH of the reaction medium, and the efficiency of water removal to drive the equilibrium towards the imine. For substrates like 2-fluoroacetophenone, the electron-withdrawing nature of the fluorine atom can affect the electrophilicity of the carbonyl carbon and thus the rate of the initial nucleophilic attack by the amine.
Fluorination: The introduction of the fluorine atom onto the aromatic ring is typically achieved early in the synthetic sequence, starting from a fluorinated precursor like 2-fluoroacetophenone. The mechanism of electrophilic fluorination, a common method for introducing fluorine, can proceed through various pathways depending on the fluorinating agent used. numberanalytics.comnih.gov These reactions often involve the formation of a highly reactive electrophilic fluorine species that attacks the aromatic ring. The rate of this step is dependent on the nucleophilicity of the aromatic substrate and the electrophilicity of the fluorinating agent. Mechanistic studies on electrophilic fluorination have suggested the involvement of intermediates such as fluoronium ions or highly polarized fluorine-containing species. numberanalytics.com
| Process | Potential Rate-Determining Step | Influencing Factors |
| Reductive Amination | Imine formation from the hemiaminal intermediate. scispace.com | pH, water removal, reactivity of ketone and amine. |
| Electrophilic Fluorination | Attack of the electrophilic fluorine species on the aromatic ring. numberanalytics.com | Nucleophilicity of the substrate, electrophilicity of the fluorinating agent. |
Computational Chemistry and Theoretical Studies of S N 1 2 Fluorophenyl Ethyl Methylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (T), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's behavior.
The electronic structure of (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine can be thoroughly investigated using methods like T. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. icm.edu.pl
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamine (B109427) group and the π-system of the fluorophenyl ring, reflecting the regions of highest electron density. Conversely, the LUMO is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 6.5 | Estimated as -EHOMO |
| Electron Affinity (A) | 0.8 | Estimated as -ELUMO |
| Global Hardness (η) | 2.85 | (I-A)/2, measure of resistance to charge transfer |
| Global Softness (S) | 0.175 | 1/(2η), reciprocal of hardness |
| Electronegativity (χ) | 3.65 | (I+A)/2, measure of the power to attract electrons |
| Electrophilicity Index (ω) | 2.34 | χ²/(2η), measure of electrophilic character |
Note: These values are illustrative and would be determined from specific T calculations.
The distribution of charge within a molecule is fundamental to understanding its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. These calculations would likely show a negative partial charge on the nitrogen and fluorine atoms due to their high electronegativity, and positive partial charges on the hydrogen atoms and the carbon atoms attached to the heteroatoms.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecular surface. nih.gov The MEP map is color-coded to indicate regions of different electrostatic potential. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be observed around the hydrogen atoms, particularly the N-H proton, making them sites for nucleophilic interaction. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. researchgate.net
Vibrational and Electronic Spectral Analysis Predictions
Theoretical calculations can predict various types of molecular spectra, providing a valuable tool for the interpretation of experimental data.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. T calculations can predict the vibrational frequencies and intensities of this compound. biointerfaceresearch.com The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.
Key predicted vibrational modes for this molecule would include:
N-H stretching and bending vibrations.
C-H stretching and bending vibrations (both aromatic and aliphatic).
C-N stretching vibrations.
C-F stretching vibration.
Aromatic ring vibrations.
Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
| N-H Stretch | 3350 | Stretching of the secondary amine N-H bond |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the fluorophenyl ring |
| Aliphatic C-H Stretch | 2980-2850 | Stretching of C-H bonds in the ethyl and methyl groups |
| C=C Aromatic Stretch | 1600-1450 | In-plane stretching of the aromatic ring |
| N-H Bend | 1580 | Bending of the N-H bond |
| C-N Stretch | 1250 | Stretching of the carbon-nitrogen bonds |
| C-F Stretch | 1220 | Stretching of the carbon-fluorine bond |
Note: These are representative frequencies and would be refined by specific T calculations.
Time-Dependent Density Functional Theory (TD-T) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov TD-T calculations for this compound would provide information about the electronic transitions between molecular orbitals. The calculations would yield the excitation energies (corresponding to the absorption wavelengths) and the oscillator strengths (related to the intensity of the absorption bands). rsc.org
The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π → π* transitions within the fluorophenyl ring and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atom. The specific wavelengths and intensities of these transitions would be influenced by the substitution pattern on the aromatic ring and the nature of the amine side chain. nih.gov
Conformational Analysis and Stability
The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. This compound has several rotatable bonds, leading to the possibility of multiple conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the stable conformers (local minima) and the transition states connecting them. nih.gov
Computational methods can be used to perform a conformational search and to calculate the relative energies of the different conformers. For this compound, the key dihedral angles to consider would be those around the C-C and C-N bonds of the ethylamine (B1201723) side chain. The results of such an analysis would reveal the most stable conformation of the molecule in the gas phase or in a given solvent. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. mdpi.com The relative populations of the different conformers at a given temperature can also be estimated from their calculated energies.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This process helps identify low-energy conformers (stable states) and the transition states that connect them, revealing the energy barriers to rotation around key single bonds. dergipark.org.trresearchgate.net
For this compound, a relaxed PES scan would typically involve the rotation around the C-C bond connecting the ethyl group to the fluorophenyl ring and the C-N bond of the methylamine group. The resulting energy profile would illustrate the most stable arrangements of the fluorophenyl ring relative to the methylamino group, governed by steric hindrance and subtle electronic interactions. Such a scan would be crucial for understanding the molecule's preferred three-dimensional structure in different environments.
Intra- and Intermolecular Interactions (NBO, Reduced Density Gradient)
To understand the electronic structure and bonding in detail, Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) analyses are employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs, and bonding and anti-bonding orbitals. nih.govresearchgate.net This method quantifies donor-acceptor interactions, also known as hyperconjugation, which contribute to molecular stability. For this compound, NBO analysis could reveal:
Interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-H or C-C bonds.
The influence of the fluorine atom on the electronic properties of the phenyl ring through delocalization effects.
Reduced Density Gradient (RDG) Analysis: RDG is a method based on electron density topology used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net An RDG analysis for this molecule would map the regions of weak intra- and intermolecular interactions, highlighting, for instance, potential hydrogen bonding involving the N-H group or repulsive steric clashes between the methyl group and the fluorophenyl ring.
Reactivity Predictions and Selectivity Profiling
Computational methods are also invaluable for predicting a molecule's chemical reactivity and understanding the factors that control selectivity in its reactions.
Global Chemical Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).
Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. dergipark.org.tr
Electronegativity (χ): The power of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Calculating these values for this compound would allow for a comparison of its reactivity with other related compounds.
Below is an example table illustrating how such data would be presented. Note: The values are hypothetical and for illustrative purposes only.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | 0.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.00 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | -0.15 |
| Electronegativity | χ | (I+A)/2 | 2.85 |
| Chemical Hardness | η | (I-A)/2 | 3.00 |
| Electrophilicity Index | ω | χ²/(2η) | 1.35 |
Computational Modeling of Stereoselective Pathways
Computational modeling is a powerful tool for investigating reaction mechanisms, particularly for stereoselective reactions where the formation of one stereoisomer is favored over others. For a chiral molecule like this compound, modeling its synthesis or reactions would involve:
Locating Transition States: Identifying the structures of the transition states for the pathways leading to different stereoisomers.
Calculating Activation Energies: Determining the energy barriers for these pathways. The pathway with the lower activation energy corresponds to the major product, thus explaining the observed stereoselectivity.
For example, in a stereoselective synthesis, computational models could demonstrate why a particular catalyst or reagent preferentially attacks from one face of a prochiral precursor, leading to the desired (S)-enantiomer. These models provide fundamental insights into the origins of stereocontrol at the molecular level.
Applications in Advanced Organic Synthesis As a Chiral Building Block
Use in the Construction of Complex Chiral Molecules
The utility of chiral amines as synthons is well-established in the construction of complex molecular architectures, particularly in medicinal chemistry. The (S)-1-(2-fluorophenyl)ethyl moiety can be incorporated into larger structures to impart specific stereochemical properties, which are often critical for biological activity. Methodologies for the asymmetric synthesis of tailor-made amino acids, for instance, often rely on chiral complexes derived from similar building blocks, highlighting the importance of the predefined stereocenter. mdpi.com
In the development of novel therapeutics, such as KCNQ2 (Kv7.2) potassium channel openers for neuropathic pain, analogous chiral ethylamine (B1201723) fragments are fundamental to the core structure of the active molecules. For example, the synthesis of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide demonstrates how a chiral amine can be acylated to form a larger, biologically active compound. nih.gov Similarly, in the design of new ligands for receptors like the sphingosine-1-phosphate receptor 1 (S1PR1), various chiral amines are employed as starting points to build complex structures with high binding potency and selectivity. nih.gov The synthesis of these complex molecules often involves coupling the chiral amine with other fragments, where the amine's stereocenter directs the spatial arrangement of the final product.
Derivatization Strategies for Functional Group Transformations
The secondary amine functional group in (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is a versatile handle for a range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. Derivatization strategies primarily focus on reactions at the nitrogen atom, such as amide formation and N-alkylation, to create new carbon-nitrogen bonds.
The conversion of the secondary amine to an amide is a common and powerful strategy in organic synthesis. This transformation is typically achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. masterorganicchemistry.com Direct condensation of a carboxylic acid with an amine can be facilitated by various coupling reagents that activate the carboxylic acid. nih.gov
One reported method involves the use of titanium tetrachloride (TiCl₄) in pyridine (B92270), which mediates the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov A key advantage of this procedure is the significant preservation of the stereochemical integrity of chiral substrates, which is crucial when working with chiral building blocks like this compound. nih.gov Another approach involves the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, enabling amide formation at room temperature. nih.gov
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Titanium-Mediated Condensation | Carboxylic Acid, Amine, TiCl₄, Pyridine | Direct condensation; high preservation of stereochemistry. | nih.gov |
| In Situ Phosphonium Salt Generation | Carboxylic Acid, Amine, N-Chlorophthalimide, Triphenylphosphine | Mild, room temperature conditions; good to excellent yields. | nih.gov |
| Carbodiimide Coupling | Carboxylic Acid, Amine, DCC or EDC | Mild conditions, suitable for sensitive substrates like peptides. | masterorganicchemistry.com |
| Acyl Chloride/Anhydride Method | Amine, Acyl Chloride or Anhydride | Highly reactive, often does not require a coupling agent. | masterorganicchemistry.com |
N-alkylation of a secondary amine introduces a third substituent onto the nitrogen atom, forming a tertiary amine. However, this reaction can be challenging to control. The direct reaction of amines with alkyl halides often leads to overalkylation because the tertiary amine product is frequently more nucleophilic than the secondary amine reactant. masterorganicchemistry.com This can result in the formation of a quaternary ammonium (B1175870) salt, especially when an excess of the alkylating agent is used. masterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies and reagents are often required. nih.gov While direct alkylation with alkyl halides can be problematic, alternative methods exist. For example, N-alkylation can be performed by reacting the amine with an alcohol in the presence of hydrogen and a suitable catalyst, such as one based on copper and magnesium silicate. google.com Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an iminium ion that is then reduced, is a more common and generally more effective method for controlled N-alkylation and avoids the issue of overalkylation. masterorganicchemistry.com
| Alkylation Method | Alkylating Agent | Typical Outcome/Challenge | Reference |
|---|---|---|---|
| Direct Alkylation | Alkyl Halides (e.g., CH₃I) | Risk of overalkylation to form quaternary ammonium salts. | masterorganicchemistry.com |
| Catalytic Alkylation | Alcohols with H₂ and Catalyst | Controlled formation of tertiary amines. | google.com |
| Reductive Amination | Aldehydes or Ketones | Generally avoids overalkylation; a common workaround. | masterorganicchemistry.com |
Radiochemical Synthesis Applications (e.g., [¹⁸F]-labeling of analogous structures for tracer development)
Analogues of this compound are highly relevant in the field of radiochemistry, particularly for the development of positron emission tomography (PET) tracers. PET is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 ([¹⁸F]) being one of the most important due to its near-perfect decay properties and convenient half-life of approximately 110 minutes. youtube.comnih.gov
The synthesis of [¹⁸F]-labeled PET tracers often involves the nucleophilic substitution of a suitable precursor molecule with [¹⁸F]fluoride. nih.gov For structures analogous to this compound, a common strategy is to synthesize a precursor containing a good leaving group (such as a tosylate, mesylate, or triflate) at a position designated for labeling. nih.govnih.gov This precursor is then reacted with [¹⁸F]fluoride, typically produced in a cyclotron and activated using a potassium/Kryptofix 2.2.2 complex, to displace the leaving group and incorporate the [¹⁸F] atom. nih.govnih.gov
For instance, the radiosynthesis of [¹⁸F]-N-(2-fluoro-ethyl)-N-methylamine, a close structural analog, has been developed as a building block for more complex PET radiopharmaceuticals. nih.gov This building block can then be reacted with carboxylic acids or acyl chlorides to form [¹⁸F]-labeled amides. nih.gov This approach has been used to create a wide array of PET tracers for imaging various biological targets, including S1PR1 receptors to study neuroinflammation and amino acid transporters in tumors. nih.govnih.govresearchgate.netbohrium.com
| [¹⁸F]-Labeled Tracer/Analog | Precursor Type | Application/Target | Reference |
|---|---|---|---|
| [¹⁸F]S1PR1 Ligands | Mesylate precursor | PET imaging of sphingosine-1-phosphate receptor 1 (S1PR1) in the brain. | nih.gov |
| 3-l- and 3-d-[¹⁸F]Fluorophenylalanines | Not specified | PET tracers for tumor imaging, targeting amino acid transporters. | nih.gov |
| [¹⁸F]FEMcN | Thiol precursor (for S-fluoroalkylation) | PET radiotracer for imaging serotonin (B10506) uptake sites. | nih.gov |
| [¹⁸F]-N-(2-fluoro-ethyl)-N-methylamine | Cyclic sulfamidate precursor | Radiolabeled building block for PET radiopharmaceuticals. | nih.gov |
| 4-[¹⁸F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide | Nitro precursor (for aromatic substitution) | Potential PET radioligand for the 5-HT1A receptor. | researchgate.net |
Future Directions in the Research of Chiral Fluorinated Amines
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, sustainable, and economically viable methods. Future research in this area is poised to focus on several key aspects:
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Reductive aminases (RedAms) from fungal species, for instance, have shown promise in the asymmetric synthesis of β-fluoro primary and secondary amines. These enzymes can catalyze the reductive amination of α-fluoroacetophenones with amine donors like methylamine (B109427), achieving high conversions and excellent enantiomeric excess (ee). whiterose.ac.ukresearchgate.net Future work will likely involve the discovery and engineering of novel RedAms with broader substrate scope and enhanced stability, potentially enabling a direct and highly efficient synthesis of compounds like (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine.
Transition-Metal Catalysis: Catalytic N-methylation of amines using sustainable C1 sources like methanol (B129727) is a rapidly developing field. researchgate.netresearchgate.netnih.gov Ruthenium and iridium-based catalysts have demonstrated high efficiency in these "borrowing hydrogen" reactions, which generate water as the only byproduct. nih.gov The development of chiral ligands for these metal complexes could enable direct asymmetric reductive amination or the enantioselective methylation of primary chiral amines, providing a direct route to the target molecule. Research is also directed towards using more earth-abundant and less toxic metals to perform these transformations.
Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that minimize waste and avoid hazardous reagents. This includes the exploration of solvent-free reaction conditions, the use of renewable resources, and the development of catalytic systems that can be easily recovered and reused. For the synthesis of N-methylated amines, protocols using formaldehyde (B43269) with heterogeneous Pd catalysts in continuous-flow systems are being explored as a greener alternative to traditional methods. semanticscholar.org
A plausible sustainable synthetic route to this compound could involve the asymmetric reductive amination of 2-fluoroacetophenone (B1329501) with methylamine, catalyzed by an engineered reductive aminase.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Catalyst/Reagent | Advantages | Potential Challenges |
|---|---|---|---|
| Biocatalytic Reductive Amination | Engineered Reductive Aminase | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. | Enzyme stability and substrate specificity may require optimization. |
| Asymmetric Hydrogenation of Imine | Chiral Rhodium or Iridium complex | High yields and enantioselectivity, well-established methodology. | Requires pre-formation of the imine, potential for catalyst poisoning. |
| Catalytic N-Methylation | Ruthenium or Iridium catalyst with Methanol | Use of a sustainable C1 source, high atom economy. | May require harsh conditions, selectivity between mono- and di-methylation can be an issue. |
Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom in the target molecule makes ¹⁹F NMR a particularly powerful tool for chiral analysis. acs.orgnih.govrsc.orgacs.org The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus can be exploited to determine enantiomeric excess with high accuracy, often without the need for chiral derivatizing agents. acs.org The use of chiral solvating agents in conjunction with ¹⁹F NMR can induce the separation of enantiomeric signals, providing a rapid and efficient method for stereochemical assignment. nih.gov This technique is expected to become a standard tool for the high-throughput screening of asymmetric reactions leading to fluorinated chiral amines.
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction pathways and understanding the origins of enantioselectivity. tandfonline.comnih.govresearchgate.net For instance, computational studies can model the transition states of enzyme-catalyzed reactions, identifying key amino acid residues responsible for stereocontrol. nih.govresearchgate.net This knowledge can then guide protein engineering efforts to improve the catalyst's performance. Similarly, DFT can be used to predict the most stable conformations of catalyst-substrate complexes in transition-metal catalysis, aiding in the rational design of new and more effective chiral ligands. tandfonline.com Future advancements in computational power and algorithms will allow for the modeling of increasingly complex systems with higher accuracy.
Table 2: Spectroscopic and Computational Data for the Analysis of Chiral Fluorinated Amines
| Technique | Application | Key Information Obtained |
|---|---|---|
| ¹⁹F NMR | Chiral Purity Determination | Enantiomeric excess (ee), diastereomeric ratio (dr). |
| Circular Dichroism (CD) Spectroscopy | Absolute Configuration | Determination of (R) or (S) configuration. |
| Density Functional Theory (DFT) | Mechanistic Insight | Transition state energies, reaction pathways, origins of enantioselectivity. |
| Molecular Dynamics (MD) Simulations | Enzyme-Substrate Interactions | Conformational changes, binding affinities. |
Expansion of Application Scope in Chiral Intermediate Synthesis
Chiral fluorinated amines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.netucj.org.ua The unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered basicity, make them highly sought-after motifs in drug discovery. nih.govnih.gov
The future will likely see an expansion of the use of compounds like this compound as key intermediates in the synthesis of a wider range of complex and biologically active molecules. Their utility as chiral synthons can be leveraged in the construction of nitrogen-containing heterocycles, unnatural amino acids, and other scaffolds of pharmaceutical relevance.
For example, the secondary amine functionality can be further elaborated through various C-N bond-forming reactions to introduce additional diversity. The fluorinated phenyl ring can participate in cross-coupling reactions to build more complex aromatic systems. The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent transformations.
The development of robust and scalable synthetic routes to these chiral amines will be critical to unlocking their full potential as versatile intermediates. As our ability to synthesize these molecules with high efficiency and stereocontrol improves, so too will their application in the creation of novel and improved chemical entities.
Q & A
Q. What chiral separation techniques achieve >99% enantiomeric excess (ee) for scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
